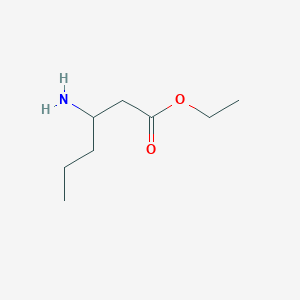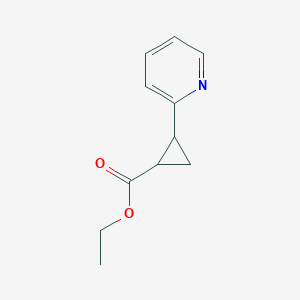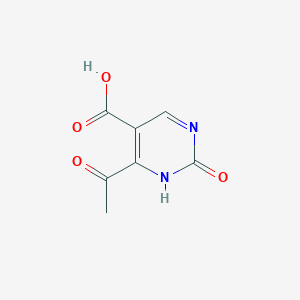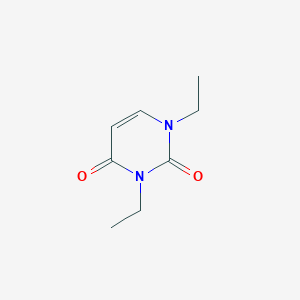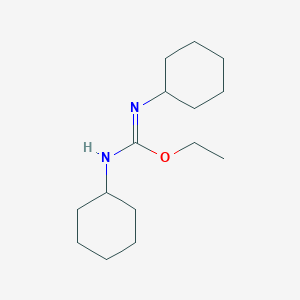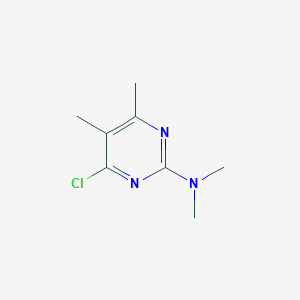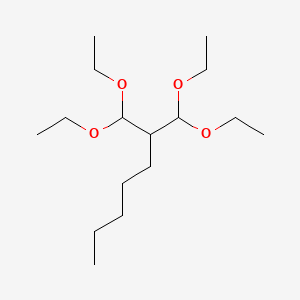
6β-Hidroxi-17α-metil-5α-androstano-3-ona
Descripción general
Descripción
6beta-Hydroxymethandrostenolone, also known as 6beta-Hydroxy-17alpha-methyl-DHT, is a synthetic anabolic androgenic steroid (AAS) developed in the late 1970s. It is a derivative of the naturally occurring hormone dihydrotestosterone (DHT). 6beta-Hydroxymethandrostenolone is commonly used for medical and research applications due to its potential to increase muscle mass and strength, as well as its ability to increase bone mineral density and reduce fat mass.
Aplicaciones Científicas De Investigación
Análisis de esteroides en investigación de suero
6β-Hidroxi-17α-metil-5α-androstano-3-ona puede utilizarse en el análisis cuantitativo de esteroides androgénicos y estrogénicos endógenos en suero para uso en investigación . Se desarrolló y verificó un método analítico LC-MS/MS para la cuantificación de estos esteroides en suero . El método implica técnicas simples de preparación de muestras, incluyendo la precipitación de proteínas y la extracción líquido-líquido con y sin derivatización .
Investigación de la hipertensión
This compound, un metabolito de la testosterona generado por CYP1B1, contribuye a los cambios vasculares en la hipertensión inducida por angiotensina II en ratones machos . Este estudio proporciona evidencia de que this compound actúa como un factor permisivo que contribuye a los efectos de la Ang II para aumentar la reactividad vascular; causar disfunción endotelial, hipertrofia vascular y fibrosis; y aumentar el estrés oxidativo en ratones machos .
Aplicaciones industriales
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various receptors and enzymes in the body, influencing a range of biological processes .
Mode of Action
This interaction could involve binding to receptors, altering enzyme activity, or modulating signal transduction pathways .
Biochemical Pathways
It is plausible that the compound could influence various metabolic and signaling pathways, given its potential interactions with different targets within the cell .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which determine how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
Given its potential interactions with various targets, it is likely that the compound could influence a range of cellular processes, potentially leading to changes in cell function, gene expression, or signal transduction .
Action Environment
The action, efficacy, and stability of 6beta-Hydroxymethandrostenolone could be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the target cells .
Análisis Bioquímico
Biochemical Properties
6beta-Hydroxymethandrostenolone plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, which are involved in its metabolism. The compound also interacts with androgen receptors, influencing protein synthesis and muscle growth. These interactions are crucial for understanding the compound’s anabolic effects and potential therapeutic applications .
Cellular Effects
6beta-Hydroxymethandrostenolone affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance protein synthesis in muscle cells, leading to increased muscle mass. Additionally, it may affect the expression of genes involved in muscle growth and repair .
Molecular Mechanism
The molecular mechanism of 6beta-Hydroxymethandrostenolone involves its binding to androgen receptors, which leads to the activation of specific genes involved in muscle growth. This binding interaction triggers a cascade of molecular events, including the activation of transcription factors and the upregulation of anabolic pathways. The compound may also inhibit certain enzymes, further enhancing its anabolic effects .
Dosage Effects in Animal Models
The effects of 6beta-Hydroxymethandrostenolone vary with different dosages in animal models. At low doses, the compound may promote muscle growth without significant adverse effects. At higher doses, it may cause toxic or adverse effects, such as liver damage or hormonal imbalances. Understanding the dosage thresholds is essential for optimizing its therapeutic use and minimizing potential risks .
Metabolic Pathways
6beta-Hydroxymethandrostenolone is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs. The compound’s effects on metabolic flux and metabolite levels are also important considerations for its application in biochemical research .
Transport and Distribution
The transport and distribution of 6beta-Hydroxymethandrostenolone within cells and tissues involve specific transporters and binding proteins. These mechanisms determine the compound’s localization and accumulation in target tissues, such as muscle and liver. Understanding these transport and distribution pathways is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
6beta-Hydroxymethandrostenolone’s subcellular localization is influenced by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17-,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJFTMGLMNCTJ-INIPNLRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@H](C4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001043350 | |
| Record name | 6beta-Hydroxymethandrostenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6b-Hydroxymethandienone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33526-41-9 | |
| Record name | 6β-Hydroxymethandienone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33526-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6beta-Hydroxymethandrostenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033526419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6beta-Hydroxymethandrostenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001043350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6.BETA.-HYDROXYMETHANDROSTENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J37CM39S94 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6b-Hydroxymethandienone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005832 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-9-amine](/img/structure/B1626681.png)
